Tipranavir-d4 β-D-Glucuronide
Description
Properties
Molecular Formula |
C₃₇H₃₇D₄F₃N₂O₁₁S |
|---|---|
Molecular Weight |
782.81 |
Synonyms |
(2R)-3,6-Dihydro-6-oxo-2-(2-phenylethyl)-2-propyl-5-[(1R)-1-[3-[[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]amino]phenyl]propyl]-2H-pyran-4-yl-d4 β-D-Glucopyranosiduronic Acid; Tipranavir-d4 Glucuronide; |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tipranavir Core
Tipranavir is a non-peptidic protease inhibitor characterized by a dihydropyrone scaffold. The synthesis involves cyclocondensation of a substituted aldehyde with a ketone under basic conditions to form the dihydropyrone ring. Subsequent functionalization introduces the sulfonamide group via reaction with 5-(trifluoromethyl)pyridine-2-sulfonyl chloride. The final assembly couples the dihydropyrone moiety with a phenethyl side chain, yielding Tipranavir with >99% purity after crystallization.
Deuterium Incorporation Strategies
Deuterium labeling at four positions is achieved through hydrogen-deuterium exchange using deuterated propyl bromide under alkaline conditions. This step requires precise control of pH (9.5–10.5) and temperature (40–50°C) to ensure >98% isotopic enrichment. The deuterated intermediate is isolated via flash chromatography, with nuclear magnetic resonance (NMR) confirming deuterium placement at the propyl side chain.
Enzymatic Glucuronidation
Glucuronidation employs recombinant human UDP-glucuronosyltransferase (UGT1A4) in a buffered system (pH 7.4). The reaction mixture includes uridine diphosphate glucuronic acid (UDPGA) and magnesium chloride, incubated at 37°C for 24 hours. Conversion rates exceed 85%, with the β-D-glucuronide isomer predominating due to stereoselective catalysis.
Table 1: Key Reaction Parameters for Glucuronidation
| Parameter | Condition |
|---|---|
| Enzyme Concentration | 0.5 mg/mL UGT1A4 |
| Substrate Ratio | 1:1.2 (Tipranavir-d4:UDPGA) |
| Incubation Time | 24 hours |
| Temperature | 37°C |
| Yield | 85–90% |
Purification and Isolation Techniques
Post-glucuronidation, the crude product undergoes purification to remove enzymatic byproducts and unreacted starting materials.
Solid-Phase Extraction (SPE)
An Oasis HLB cartridge pre-conditioned with methanol and water retains the glucuronide conjugate. Elution with acetonitrile:water (70:30) achieves 95% recovery, with residual enzyme removed through centrifugal filtration.
High-Performance Liquid Chromatography (HPLC)
Semi-preparative HPLC using a C18 column (250 × 10 mm, 5 µm) resolves this compound from isomers. The mobile phase (acetonitrile:0.1% formic acid) is gradient-eluted at 4 mL/min, yielding >99% purity. Fractions are lyophilized to a white crystalline powder.
Table 2: HPLC Purification Parameters
| Parameter | Condition |
|---|---|
| Column | Waters XBridge C18 (5 µm) |
| Mobile Phase | Acetonitrile:0.1% formic acid |
| Gradient | 20–50% acetonitrile over 30 min |
| Flow Rate | 4 mL/min |
| Detection | UV at 254 nm |
Analytical Validation
Structural Confirmation
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M-H]⁻ at m/z 786.8, consistent with the deuterated glucuronide. NMR (600 MHz, DMSO-d6) reveals characteristic anomeric proton signals at δ 5.2 (d, J = 7.8 Hz) and glucuronic acid resonances between δ 3.2–3.8.
Purity and Stability Assessment
LC-MS/MS with multiple reaction monitoring (MRM) quantifies impurities at <0.1%. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months, supporting storage at -20°C for long-term stability.
Table 3: Stability Profile of this compound
| Condition | Degradation (%) | Timeframe |
|---|---|---|
| 25°C/60% RH | 1.2 | 3 months |
| 40°C/75% RH | 4.8 | 6 months |
| -20°C | 0.3 | 12 months |
Industrial Production Considerations
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the structural integrity and purity of Tipranavir-d4 β-D-Glucuronide?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the β-D-glucuronide linkage and deuterium labeling at specific positions. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 210–280 nm) or mass spectrometry (MS) is used to assess purity (>95% threshold). For example, luteolin-7-O-β-D-glucuronide was validated using HPLC with >95% purity . Deuterium labeling, as seen in Tipranavir-d4, requires isotopic purity verification via MS/MS fragmentation .
Q. How can researchers quantify this compound in biological matrices like plasma or tissue homogenates?
- Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., deuterated analogs) is the gold standard. For instance, 17β-hydroxyexemestane-17-O-β-D-glucuronide was quantified using exemestane-d3 as an internal standard, achieving sensitivity in the ng/mL range. Key parameters include ion transitions (e.g., m/z 479→303 for the glucuronide) and extraction protocols (solid-phase extraction or protein precipitation) .
Advanced Research Questions
Q. What experimental design considerations are critical for studying the interaction between this compound and β-glucuronidase?
- Methodological Answer : Use kinetic assays with fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide) to measure enzyme activity inhibition or activation. For example, β-glucuronidase hydrolysis of 4-nitrophenyl-β-D-glucuronide was monitored via UV absorbance at 405 nm . Include controls for pH (optimal range: 4.5–5.5) and temperature (37°C). Competitive inhibition studies require varying substrate and inhibitor concentrations to calculate Ki values .
Q. How can deuterium labeling in this compound improve pharmacokinetic (PK) and metabolic stability studies?
- Methodological Answer : Deuterium reduces metabolic degradation (isotope effect), prolonging half-life and enabling precise tracking of parent vs. metabolite ratios. In studies with Estradiol-17-β-D-glucuronide, deuterated analogs improved detection in hepatocyte models . Use LC-MS/MS to distinguish labeled vs. unlabeled species via mass shifts (e.g., +4 Da for d4 labeling) .
Q. What are common sources of data contradiction in studies on this compound’s metabolic stability?
- Methodological Answer : Discrepancies arise from:
- Matrix Effects : Plasma vs. hepatocyte models may yield differing stability due to protein binding or enzyme variability. Pre-treat matrices with charcoal to remove interferents .
- Isomer-Specific Activity : β-D-glucuronide isomers (e.g., 3-O vs. 4-O positions) can exhibit distinct enzymatic cleavage rates. Hydroxytyrosol glucuronides showed varying log P values and cellular uptake efficiencies, impacting stability data .
- Deuterium Exchange : Labile deuterium in protic solvents (e.g., water) may lead to isotopic dilution, requiring strict solvent controls .
Q. What strategies optimize the synthesis of this compound with high isotopic and chemical purity?
- Methodological Answer :
- Deuterium Incorporation : Use deuterated precursors (e.g., D₂O or deuterated methanol) in enzymatic glucuronidation reactions. MedChemExpress reports >98% purity for deuterated Tipranavir via controlled synthesis .
- Purification : Combine preparative HPLC with ion-exchange chromatography to separate anionic glucuronides from unreacted substrates. For example, flavonoid glucuronides were isolated using high-speed counter-current chromatography (HSCCC) with a two-phase solvent system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
